2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
説明
The compound in question contains a pyridazine core linked to two benzo[d][1,3]dioxol groups via a thioether and acetamide bridge. Such structures are often explored for bioactivity (e.g., kinase inhibition, antimicrobial properties) due to their electron-rich aromatic systems and hydrogen-bonding capabilities.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-20(22-9-13-1-4-16-18(7-13)28-11-26-16)10-30-21-6-3-15(23-24-21)14-2-5-17-19(8-14)29-12-27-17/h1-8H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBRPSBTVOGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features several important structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Pyridazine ring : Often associated with anti-inflammatory and antimicrobial properties.
- Thioether linkage : May enhance interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 423.44 g/mol.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the benzo[d][1,3]dioxole moiety from catechol and formaldehyde under acidic conditions.
- Synthesis of the pyridazine ring through a condensation reaction between hydrazine and a suitable dicarbonyl compound.
- Thioether formation , linking the benzo[d][1,3]dioxole and pyridazine intermediates using a thiol reagent and a base such as sodium hydride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms are proposed:
- π-π Stacking Interactions : The aromatic structures can engage in stacking interactions with protein residues.
- Hydrogen Bonding : The thioether and acetamide groups can form hydrogen bonds with proteins or nucleic acids, potentially modulating enzymatic activities or receptor functions.
Antiviral Activity
Recent studies highlight the antiviral properties of heterocyclic compounds similar to this one. For instance:
- A series of novel derivatives exhibited significant inhibition of HSV replication in Vero cells, with some compounds achieving up to 91% inhibition at 50 μM concentration .
Anticancer Activity
Research indicates that compounds containing similar structural motifs have shown promising anticancer effects:
- Compounds derived from thiazole and benzimidazole frameworks demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values ranging from 6.2 μM to 43.4 μM .
Case Studies
A few notable studies have focused on the biological activity of compounds related to the target molecule:
| Study | Compound Tested | Cell Line | IC50 Value | Observations |
|---|---|---|---|---|
| Study 1 | Thiazole Derivative | HCT-116 | 6.2 μM | Significant cytotoxicity observed |
| Study 2 | Benzimidazole Derivative | MCF-7 | 27.3 μM | High selectivity and low cytotoxicity |
| Study 3 | Pyridazine Derivative | Vero Cells | 50 μM | Inhibition of HSV replication up to 91% |
類似化合物との比較
Comparison with Similar Compounds
(a) Structural Analogues in the Evidence
- : Describes (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives. These compounds lack pyridazine or benzo[d][1,3]dioxol motifs but share acetamide linkages. Their synthesis uses carbodiimide coupling agents (e.g., EDC/HOBt), a common method for amide bond formation .
- : Mentions an acetamide derivative (compound 11p ) with a benzodiazepine-pyrimidopyrimidine scaffold. While structurally distinct, it highlights the prevalence of acetamide groups in drug design for target binding .
(b) Hypothetical Comparison (Based on Structural Features)
Recommendations for Future Work
Synthesis Optimization : Adapt carbodiimide-mediated amidation () or multi-step heterocyclic strategies () for the target compound.
Bioactivity Screening: Prioritize assays against kinases or antimicrobial targets, given structural parallels to known bioactive molecules.
Computational Studies : Use docking simulations to predict binding modes compared to ’s compound 11p .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization should focus on reaction conditions (solvent, temperature, catalyst). For example, highlights the use of chloroform with triethylamine as a base for coupling reactions involving benzo[d][1,3]dioxolyl derivatives. Systematic variation of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP for acylation) could enhance efficiency. Additionally, purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the acetamide derivative effectively .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Combine -NMR and -NMR to confirm aromatic proton environments and thioether linkages, as demonstrated in for structurally similar pyridazine-thioacetamide derivatives. IR spectroscopy can validate the presence of C=O (amide I band, ~1650 cm) and C-S (650–750 cm) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for distinguishing isobaric fragments in the pyridazin-3-ylthio moiety .
Q. How should researchers design in vitro assays to evaluate its pharmacological activity?
- Methodological Answer : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC determination, as outlined in for related antitumor thiazol-2-amines. Include positive controls (e.g., doxorubicin) and assess dose-response curves. Parallel assays on non-cancerous cells (e.g., HEK293) evaluate selectivity. Mechanistic studies (e.g., apoptosis via flow cytometry) can further elucidate bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., serum concentration, incubation time). Standardize protocols per NIH guidelines (e.g., fixed 48-hour incubation). Cross-validate results using orthogonal methods: for example, compare MTT data with ATP-based luminescence assays. Structural analogs (e.g., replacing pyridazine with pyrimidine) can clarify if activity is scaffold-specific, as seen in ’s SAR analysis of thiazol-2-amines .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1.0 M) at 37°C for 24–72 hours.
- Oxidative stress : Use 3% HO.
- Photolytic stability : Expose to UV light (ICH Q1B guidelines).
Monitor degradation via HPLC-PDA and LC-MS to identify breakdown products. ’s analysis of dithiazolium salt degradation in wet solvents provides a model for tracking hydrolytic pathways .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like γ-aminobutyric acid (GABA) transporters or kinase domains, given the benzo[d][1,3]dioxolyl moiety’s prevalence in CNS-targeting compounds ( ). Molecular dynamics simulations (GROMACS) over 100 ns can assess binding stability. Validate predictions with mutagenesis studies on key residues (e.g., Lys274 in GABA transporters) .
Q. How are reaction intermediates characterized during synthetic pathway optimization?
- Methodological Answer : Use real-time monitoring via -NMR (if fluorinated intermediates exist) or in situ IR. For example, ’s study of 1,2,3-dithiazole intermediates employs -NMR to track HCl elimination during base-catalyzed cyclization. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) confirm intermediate structures .
Q. What methodologies identify metabolic pathways and potential toxicity?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) are prioritized. Compare with in silico tools like ADMET Predictor™. ’s metabolic disclaimer for similar acetamide derivatives underscores the need for empirical validation .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
